1-bromo-3-ethynyl-2-fluorobenzene chemical properties
1-bromo-3-ethynyl-2-fluorobenzene chemical properties
An In-depth Technical Guide to 1-bromo-3-ethynyl-2-fluorobenzene: Properties, Reactivity, and Applications
Abstract
1-bromo-3-ethynyl-2-fluorobenzene is a trifunctional aromatic compound featuring an aryl bromide, a terminal alkyne, and a fluorine substituent. This unique combination of reactive sites makes it a highly versatile and valuable building block in modern synthetic chemistry. The strategic placement of the fluorine atom offers a powerful tool for modulating the molecule's electronic and physicochemical properties, a feature of significant interest in drug discovery and materials science.[1][2] This guide provides a comprehensive analysis of its predicted chemical properties, discusses its reactivity, proposes synthetic strategies, and explores its potential applications for researchers, scientists, and drug development professionals.
Introduction: A Multifunctional Synthetic Building Block
Halogenated and alkynylated benzene derivatives are foundational components in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials. The title compound, 1-bromo-3-ethynyl-2-fluorobenzene, integrates three key functional groups onto a single aromatic core.
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The Aryl Bromide: Serves as a canonical handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency.
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The Terminal Alkyne: A rigid and reactive functional group that participates in cornerstone reactions such as Sonogashira couplings, "click" chemistry, and various cycloadditions.[3]
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The Fluorine Atom: The most electronegative element, fluorine imparts unique properties to organic molecules. Its introduction can enhance metabolic stability, increase binding affinity to biological targets, and modify lipophilicity and pKa, making it a strategic element in medicinal chemistry.[4]
The strategic arrangement of these groups allows for orthogonal reactivity, where one functional group can be selectively manipulated while the others remain intact for subsequent transformations. This guide will explore the synthetic potential unlocked by this molecular architecture.
Physicochemical Properties and Spectroscopic Analysis
While extensive experimental data for 1-bromo-3-ethynyl-2-fluorobenzene is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[5][6]
| Property | Predicted Value / Identifier | Source |
| Molecular Formula | C₈H₄BrF | [5][6] |
| Molecular Weight | 199.02 g/mol | [6] |
| Monoisotopic Mass | 197.94804 Da | [5] |
| CAS Number | 1701568-15-1 | [6] |
| SMILES | C#CC1=C(C(=CC=C1)Br)F | [5] |
| InChIKey | GEEFMWZLLUAJEC-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 3.0 | [5] |
| Appearance | Expected to be a liquid or low-melting solid at room temperature | Inferred |
Spectroscopic Signatures (Predicted)
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¹H NMR: The spectrum is expected to show signals for the three aromatic protons and one acetylenic proton. The aromatic protons will exhibit complex splitting patterns due to both H-H and H-F coupling. The acetylenic proton will appear as a singlet or a narrow multiplet.
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¹³C NMR: Eight distinct carbon signals are expected. The carbons directly bonded to bromine and fluorine will be significantly influenced by their respective electronic effects. The two sp-hybridized carbons of the alkyne will appear in the characteristic 70-90 ppm range. Decoupling experiments would be essential for assignment.[7]
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. The multiplicity of this signal will be influenced by coupling to the ortho and meta protons on the aromatic ring.[7]
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IR Spectroscopy: Key vibrational bands would include the ≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), and various aromatic C-H and C=C vibrations.
Proposed Synthetic Strategy
A plausible and efficient route to 1-bromo-3-ethynyl-2-fluorobenzene involves the selective Sonogashira coupling of a suitable dihalogenated precursor with a protected acetylene source, followed by deprotection.
Caption: Proposed two-step synthesis of 1-bromo-3-ethynyl-2-fluorobenzene.
Causality of Experimental Choice: The Sonogashira reaction is the method of choice for forming aryl-alkyne bonds.[8] Using 1,3-dibromo-2-fluorobenzene as a starting material is strategic. The C-Br bond is significantly more reactive than a C-F bond in palladium-catalyzed cross-coupling, ensuring that the coupling occurs selectively at one of the bromine positions.[9] Trimethylsilylacetylene is used as the alkyne partner because the bulky TMS group prevents self-coupling and can be easily removed under mild basic conditions to reveal the terminal alkyne.[10]
Reactivity and Synthetic Utility: An Orthogonal Platform
The primary value of 1-bromo-3-ethynyl-2-fluorobenzene lies in its capacity for selective, sequential reactions at its two distinct reactive sites: the C-Br bond and the terminal alkyne.
Reactions at the Aryl Bromide Position
The carbon-bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents.
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Sonogashira Coupling: The molecule can act as the aryl halide partner, coupling with other terminal alkynes.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
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Heck Coupling: Reaction with alkenes to form substituted styrenes.
Reactions at the Terminal Alkyne Position
The terminal alkyne is a versatile functional group for various addition and cycloaddition reactions.
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Huisgen [3+2] Cycloaddition ("Click" Chemistry): Copper-catalyzed reaction with azides to form stable 1,2,3-triazole rings, a common linkage in medicinal chemistry.[3]
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Other Cycloadditions: Can participate as a dienophile or dipolarophile in other cycloaddition reactions to construct diverse heterocyclic systems.[11][12]
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Hydration/Addition Reactions: The triple bond can undergo hydration to form a ketone or addition of various reagents across the π-system.
The diagram below illustrates the concept of using this molecule as a platform for divergent synthesis.
Caption: Orthogonal reactivity of 1-bromo-3-ethynyl-2-fluorobenzene.
Applications in Drug Discovery and Materials Science
This molecule is not just a synthetic intermediate but a strategic tool for molecular design.
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Medicinal Chemistry: The fluorinated phenyl-alkyne scaffold is present in numerous bioactive compounds. Fluorine can block metabolic oxidation at the adjacent position, improving pharmacokinetic profiles.[1] The ability to perform late-stage functionalization via the C-Br bond allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]
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Materials Science: Arylene-ethynylene units are fundamental components of conjugated polymers and organic electronic materials. The fluorine and bromine atoms can be used to tune the electronic properties (HOMO/LUMO levels), solubility, and solid-state packing of these materials.
Safety and Handling
Safety information is derived from related compounds such as 1-bromo-3-ethynylbenzene and various bromofluorobenzenes.[13][14] Standard laboratory precautions should be observed.
| Hazard Class | Statement | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[15] | Wear protective gloves and clothing. Wash skin thoroughly after handling.[15] |
| Eye Irritation | Causes serious eye irritation.[15] | Wear eye/face protection. If in eyes, rinse cautiously with water for several minutes. |
| Flammability | May be a combustible liquid. | Keep away from heat, sparks, and open flames. Store in a well-ventilated place. Keep cool. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[15] | Ensure adequate ventilation. Store locked up.[15] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | Follow local, state, and federal regulations for hazardous waste disposal. |
Exemplary Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for using 1-bromo-3-ethynyl-2-fluorobenzene as the aryl halide partner in a Sonogashira coupling reaction.
Objective: To synthesize a disubstituted alkyne via a palladium/copper-catalyzed cross-coupling reaction.
Materials:
-
1-bromo-3-ethynyl-2-fluorobenzene (1.0 mmol, 1.0 equiv)
-
Terminal alkyne partner (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
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Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF, 10 mL)
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (21 mg) and CuI (11.4 mg).
-
Evacuation and Backfill: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (10 mL) via syringe, followed by the amine base (e.g., 0.42 mL of Et₃N).
-
Substrate Addition: Add the terminal alkyne partner (1.2 mmol) via syringe, followed by 1-bromo-3-ethynyl-2-fluorobenzene (199 mg, 1.0 mmol).
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Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) to remove the copper catalyst and amine salts, followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
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